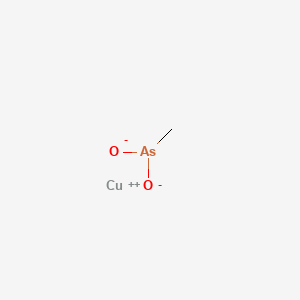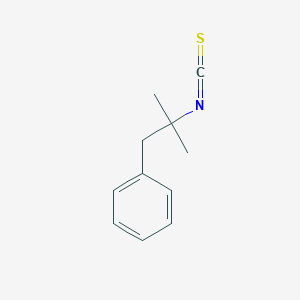
(2-Isothiocyanato-2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Isothiocyanato-2-methylpropyl)benzene is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, with a 2-methylpropyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isothiocyanato-2-methylpropyl)benzene typically involves the reaction of a corresponding amine with carbon disulfide and an oxidizing agent. One common method is the desulfurization of dithiocarbamic acid salts using molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium . This method is advantageous due to the availability, non-toxicity, and cost-effectiveness of the reagents used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Isothiocyanato-2-methylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the isothiocyanate group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Addition Reactions: Electrophiles such as halogens and acids are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while oxidation can lead to the formation of sulfonyl derivatives.
Aplicaciones Científicas De Investigación
(2-Isothiocyanato-2-methylpropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea and sulfonyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of (2-Isothiocyanato-2-methylpropyl)benzene involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to modulate signaling pathways and gene expression is also being investigated .
Comparación Con Compuestos Similares
Phenyl isothiocyanate: Similar structure but lacks the 2-methylpropyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a 2-methylpropyl group.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness: (2-Isothiocyanato-2-methylpropyl)benzene is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its efficacy in various applications .
Propiedades
Número CAS |
65068-82-8 |
|---|---|
Fórmula molecular |
C11H13NS |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
(2-isothiocyanato-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H13NS/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Clave InChI |
GGVWEPALVAYPRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)
![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
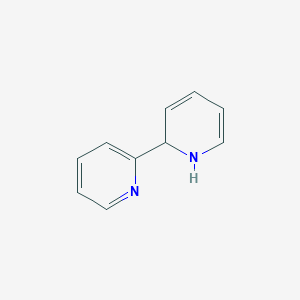
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)
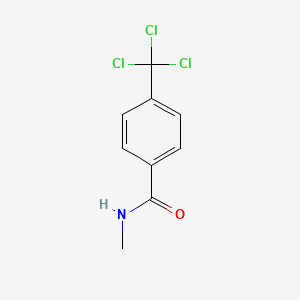
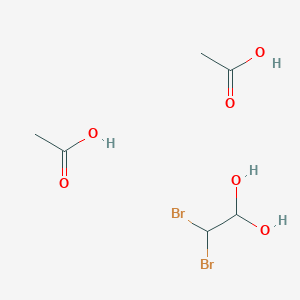
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
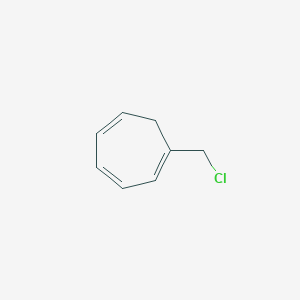
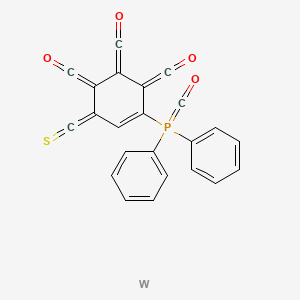
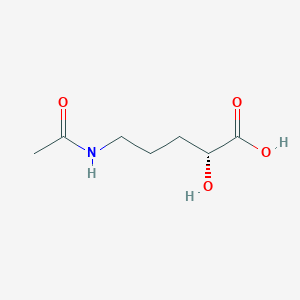
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
